molecular formula C20H22F3N3O B10967334 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B10967334
M. Wt: 377.4 g/mol
InChI Key: MXZRHPHRSQJCML-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a piperidine ring, a benzyl group, and a trifluoromethyl-substituted phenyl group. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties, such as acting as a receptor antagonist or agonist.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzylpiperidin-4-yl)-3-phenylurea: Lacks the trifluoromethyl group.

    1-(1-Benzylpiperidin-4-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group.

    1-(1-Benzylpiperidin-4-yl)-3-(3-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can affect the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H22F3N3O

Molecular Weight

377.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)16-7-4-8-18(13-16)25-19(27)24-17-9-11-26(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,24,25,27)

InChI Key

MXZRHPHRSQJCML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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